6-(Naphthalen-2-yloxy)pyridin-3-amine

Medicinal Chemistry Structural Biology Chemical Synthesis

Choose 6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS 83414-50-0) for its unique 2-naphthyloxy substitution conferring a linear, flat geometry ideal for hydrophobic kinase/GPCR binding pockets. With a cLogP of ~3.4, it offers superior passive permeability over phenoxy or 1-naphthyl analogs. The ≥98% purity ensures reliable amination at the 3-amine handle and stable 6-aryloxy moiety in Pd-catalyzed cross-couplings. Avoid failed reactions and misleading SAR—this regioisomer is non-fungible with close analogs.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 83414-50-0
Cat. No. B1355914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Naphthalen-2-yloxy)pyridin-3-amine
CAS83414-50-0
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)N
InChIInChI=1S/C15H12N2O/c16-13-6-8-15(17-10-13)18-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,16H2
InChIKeyQVEMGQSEKKURHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS 83414-50-0) for Research Procurement: Core Identity & Class Overview


6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS 83414-50-0, molecular formula C₁₅H₁₂N₂O, molecular weight 236.27 g/mol) is a synthetic pyridine derivative that functions as a heterocyclic building block in medicinal chemistry . This compound features a 3-aminopyridine core linked via an ether bridge to a naphthalen-2-yloxy group, conferring specific structural and electronic properties . Unlike simple pyridine amines, the extended aromatic naphthalene system offers enhanced π-π stacking and lipophilic interactions . Sourced from specialized chemical suppliers in research-grade purities (typically ≥95%), this compound is intended exclusively for laboratory R&D and further synthetic elaboration, not for direct biological application as a final pharmaceutical agent .

Why Generic Substitution of 6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS 83414-50-0) Is Not Scientifically Viable


Procurement decisions for heterocyclic building blocks must account for the non-fungible nature of regioisomers and aryl ether analogs. The specific 2-naphthyloxy substitution at the pyridine 6-position creates a unique spatial and electronic environment compared to its 1-naphthyl isomer, other aryloxy analogs (e.g., phenoxy, pyridinyloxy), or differently substituted pyridin-3-amines . These structural variations directly impact downstream reactivity in cross-coupling reactions, ligand binding geometry, and overall physicochemical properties such as lipophilicity (cLogP) and polar surface area . Consequently, interchanging this compound with a close analog—even one differing only in the naphthalene attachment point—can fundamentally alter the outcome of a synthetic sequence or a structure-activity relationship (SAR) study, leading to failed reactions or misleading biological data.

Quantitative Differentiation Evidence: 6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS 83414-50-0) vs. Key Analogs


Regioisomeric Identity: 2-Naphthyl vs. 1-Naphthyl Attachment Dictates Molecular Shape and Interaction Potential

The critical differentiation lies in the regioisomeric attachment of the naphthalene group. The 2-naphthyl isomer (CAS 83414-50-0) presents a linear, extended aromatic surface, whereas the 1-naphthyl analog (CAS not specified, but a known alternative) introduces a kink in the molecular geometry due to peri-interactions with the pyridine ring. This conformational difference, while not always reflected in simple scalar properties, is decisive in molecular recognition. As a class-level inference from established medicinal chemistry principles, the 2-naphthyl group provides a distinct π-stacking footprint and vector compared to its 1-substituted counterpart, which is known to alter binding affinities in kinase and GPCR targets by factors often exceeding 10-fold .

Medicinal Chemistry Structural Biology Chemical Synthesis

Calculated Lipophilicity (cLogP) Defines a Distinct Physicochemical Space for 6-(Naphthalen-2-yloxy)pyridin-3-amine

The lipophilicity of 6-(Naphthalen-2-yloxy)pyridin-3-amine, as estimated by its calculated LogP (cLogP), establishes its unique position within the chemical space of aryloxy pyridinamines. While experimental values are not reported, in silico predictions provide a quantitative basis for comparison. The target compound (MW 236.27) is predicted to have a cLogP of approximately 3.4 [1]. This value is substantially higher than that of smaller aryloxy analogs, such as 6-(phenoxy)pyridin-3-amine (predicted cLogP ~2.0) or the more polar 6-(pyridin-3-yloxy)pyridin-3-amine (predicted cLogP ~1.5) . The quantified difference of +1.4 to +1.9 log units signifies a 25- to 80-fold increase in partition coefficient (octanol/water), a key determinant of membrane permeability and non-specific protein binding [2].

ADME Properties Physicochemical Profiling Drug Design

Purity Benchmarks: Commercial Availability at 95% and 98% for Defined Synthetic Reliability

This compound is commercially supplied with defined minimum purity specifications that differentiate it from uncharacterized or lower-purity alternatives. Reputable vendors, such as AKSci, offer 6-(Naphthalen-2-yloxy)pyridin-3-amine at a guaranteed minimum purity of 95% , while others like CymitQuimica provide it at 98% purity . These quantitative thresholds are critical for ensuring predictable reactivity and minimizing side-product formation in subsequent synthetic steps. In contrast, many structurally related but less common pyridin-3-amine analogs are only available as custom syntheses or in lower, unspecified purity grades, introducing significant uncertainty and potential cost overruns in research workflows.

Synthetic Chemistry Quality Control Reagent Selection

Recommended Research Applications for 6-(Naphthalen-2-yloxy)pyridin-3-amine (CAS 83414-50-0) Based on Differential Evidence


Medicinal Chemistry: Scaffold for Designing Lipophilic Kinase or GPCR Ligands

Use 6-(Naphthalen-2-yloxy)pyridin-3-amine as a core building block when designing molecules intended to occupy hydrophobic binding pockets or traverse lipid membranes. Its predicted cLogP of ~3.4, significantly higher than smaller aryloxy analogs, makes it the preferred choice for projects requiring enhanced passive permeability or engagement with hydrophobic protein domains . The linear 2-naphthyl geometry is particularly suited for targeting flat, aromatic binding sites found in many kinases and GPCRs, where the 1-naphthyl isomer would be sterically disfavored .

Synthetic Chemistry: Reliable Partner in Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling

Employ this compound in palladium-catalyzed cross-coupling reactions where the amine or aryl bromide functionality is leveraged for further elaboration. The guaranteed purity (≥95%) ensures that the reactive 3-amine handle undergoes predictable amination, and the 6-aryloxy moiety is stable under basic coupling conditions. This reduces the formation of homocoupling byproducts that often plague less pure or improperly stored alternative building blocks.

Chemical Biology: Probe Development for Hydrophobic Protein Interaction Mapping

Utilize this compound as a starting material to synthesize fluorescent or biotinylated probes for mapping hydrophobic binding interfaces on proteins. The naphthalene moiety provides both a strong chromophore and a hydrophobic anchor, while the 3-amine serves as a convenient site for introducing linkers or functional groups. The distinct lipophilic signature differentiates it from more polar aryl ether analogs, enabling the specific interrogation of hydrophobic patches on protein surfaces .

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